2-Fluoro-4-(4-methoxyphenyl)benzoic acid
Description
2-Fluoro-4-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom and a methoxy group attached to the benzene ring
Properties
IUPAC Name |
2-fluoro-4-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSAAJSOCSSGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679117 | |
| Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183759-96-7 | |
| Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to form a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-Fluoro-4-(4-carboxyphenyl)benzoic acid.
Reduction: Formation of 2-Hydroxy-4-(4-methoxyphenyl)benzoic acid.
Substitution: Formation of 2-Hydroxy-4-(4-methoxyphenyl)benzoic acid or 2-Amino-4-(4-methoxyphenyl)benzoic acid.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Fluoro-4-(4-methoxyphenyl)benzoic acid is utilized as a precursor in the synthesis of more complex organic molecules. It serves as a key intermediate in various chemical reactions, including Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions. Its structural features allow it to interact with various biological targets, influencing their activity.
Medicine
- Therapeutic Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation, suggesting potential therapeutic applications in oncology .
- Neurodegenerative Disease Research : The compound's derivatives have been evaluated for their ability to inhibit enzymes linked to neurodegenerative diseases like Alzheimer's, indicating its potential use in developing treatments for such conditions .
Industry
- Advanced Materials : In industrial applications, this compound is used in the development of advanced materials and pharmaceuticals, leveraging its unique chemical properties to create innovative products.
Inhibition Studies
A study demonstrated that derivatives of this compound exhibited significant inhibition of MEK kinases, which are crucial in cancer signaling pathways. This suggests that these compounds could be developed into targeted therapies for proliferative diseases like cancer.
Neurodegenerative Disease Research
Investigations explored the compound's potential as an intermediate in synthesizing drugs aimed at treating neurodegenerative diseases such as Alzheimer's. Its derivatives were evaluated for their ability to inhibit enzymes linked to disease progression .
Antimicrobial Efficacy
Recent studies synthesized new oxadiazole derivatives based on the 2-fluoro-4-methoxy structure, which exhibited notable antibacterial effects against common pathogens such as Escherichia coli and Candida albicans, reinforcing the compound's versatility in medicinal applications .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-4-(4-methoxyphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of functional groups can enhance its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
2-Fluoro-4-(4-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a fluorine atom and a methoxy group attached to the aromatic ring. The molecular formula is with a molecular weight of approximately 284.29 g/mol. The presence of the fluorine atom enhances its chemical reactivity and influences its biological properties, making it a valuable candidate in drug development.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The unique combination of functional groups can enhance binding affinity, leading to inhibition of enzyme activity or modulation of receptor functions. This can result in various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Potential
Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds related to this structure have been studied for their ability to reverse the transformed phenotype of cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
A series of derivatives containing the 2-fluoro-4-methoxy moiety have shown significant antibacterial and antifungal activities. For example, compounds synthesized from this base structure demonstrated efficacy against Escherichia coli and Candida albicans , indicating its potential use in treating infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoro-4-methoxybenzoic acid | Fluorine at position 2 | Potential anti-inflammatory properties |
| 4-Fluoro-2-methoxyphenylboronic acid | Boronic acid derivative | Used in drug development for various diseases |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Trifluoromethyl group | Enhanced lipophilicity; potential drug candidate |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of MEK kinases, crucial in cancer signaling pathways. This suggests that these compounds could be developed into targeted therapies for proliferative diseases like cancer .
- Neurodegenerative Disease Research : Another investigation explored the compound's potential as an intermediate in synthesizing drugs aimed at treating neurodegenerative diseases such as Alzheimer's. Its derivatives were evaluated for their ability to inhibit enzymes linked to disease progression .
- Antimicrobial Efficacy : A recent study synthesized new oxadiazole derivatives based on the 2-fluoro-4-methoxy structure, which exhibited notable antibacterial effects against common pathogens, reinforcing the compound's versatility in medicinal applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
